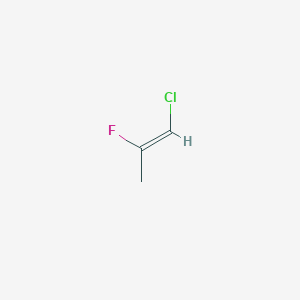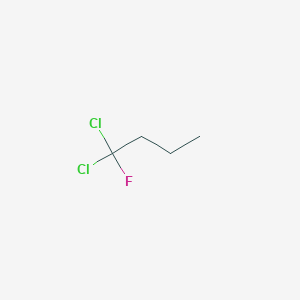
1,1-Dichloro-1-fluorobutane
Übersicht
Beschreibung
“1,1-Dichloro-1-fluorobutane” is a type of haloalkane. Haloalkanes are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine) . Unfortunately, there is limited information available specifically for “this compound”.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butane molecule where two hydrogen atoms have been replaced by chlorine atoms and one hydrogen atom has been replaced by a fluorine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Nucleophilic Reactions
1,1-Dichloro-1-fluorobutane has been studied in the context of synthesis and nucleophilic reactions. In one study, 3-Chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide were prepared from a compound involving this compound through a multi-step process. This process involved UV-initiated addition and various other chemical reactions, demonstrating the compound's utility in complex organic syntheses (Paleta, Volkov, & Hetflejš, 2000).
Polyunsaturated Organosilicon Dendrimers
This compound has also been involved in the preparation of new polyunsaturated organosilicon dendrimers. These dendrimers, based on 1,1-diethynyl-and 1-vinyl-1-ethynylsilacycloalkanes, were synthesized through reactions involving 1,1-dichloro-and 1-vinyl-1-chlorosilacyclanes. This research highlights the potential of this compound in advanced materials science (Zhilitskaya, Istomina, Yarosh, & Voronkov, 2006).
Conformational Equilibrium and Potential Energy Surface
The rotational spectra and conformational equilibrium of 1-fluorobutane, a related compound to this compound, were extensively studied. This research used microwave spectroscopy and ab initio calculations to determine the stability and conformational dynamics of different rotamers of 1-fluorobutane, providing insights into the physical chemistry of similar fluorinated compounds (Favero, Maris, Esposti, Favero, Caminati, & Pawelke, 2000).
Thermodynamic Properties
The thermodynamic properties of 1,1-dichloro-1-fluoroethane, a compound structurally similar to this compound, have been researched. Measurements of compressed liquid densities and vapor pressures provided data essential for understanding the physical properties of these types of compounds, which is crucial in various industrial applications (Defibaugh, Goodwin, Morrison, & Weber, 1993).
Wirkmechanismus
Target of Action
As a haloalkane, it may interact with various biological molecules, potentially affecting cellular processes .
Mode of Action
As a haloalkane, it could potentially undergo nucleophilic substitution reactions with biological molecules, leading to changes in their structure and function .
Pharmacokinetics
The pharmacokinetics of 1,1-Dichloro-1-fluorobutane have been studied in rats. The compound is very volatile with a boiling point of 32°C . In vivo metabolic constants for the compound were determined using a physiologically based pharmacokinetic model . The compound was found to be metabolized to 2,2-dichloro-2-fluoroethanol, which was excreted in the urine as its glucuronide conjugate .
Result of Action
It is known that the compound contributes significantly to both ozone depletion and global warming when released into the environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its release into the environment contributes to ozone depletion and global warming . It is a class 2 ozone-depleting substance and is undergoing a global phaseout from production and use under the Montreal Protocol .
Biochemische Analyse
Cellular Effects
It is known that haloalkanes can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that haloalkanes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that 1,1-Dichloro-1-fluoroethane, a similar compound, is metabolized in human subjects to 2,2-dichloro-2-fluoroethanol, which is conjugated with glucuronic acid and excreted as its glucuronide in urine in a time- and exposure concentration-dependent manner
Eigenschaften
IUPAC Name |
1,1-dichloro-1-fluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBZUPRNUSGSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



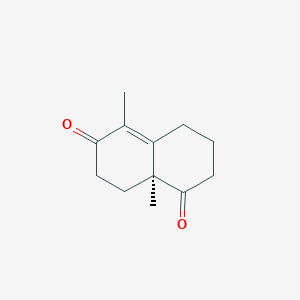


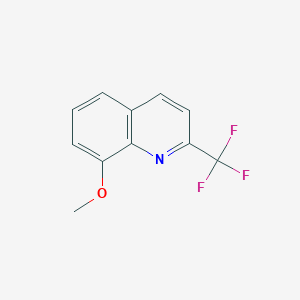
![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)
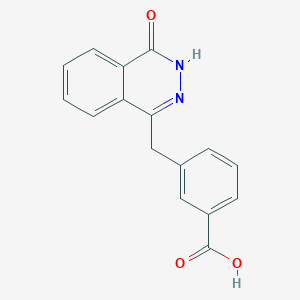


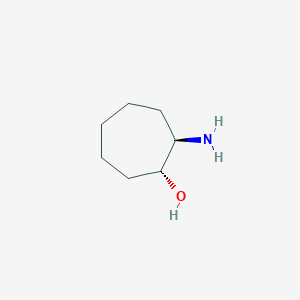

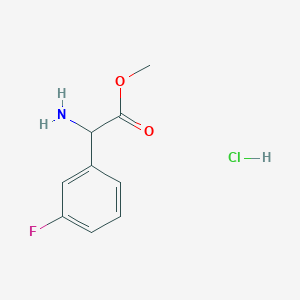
![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)

